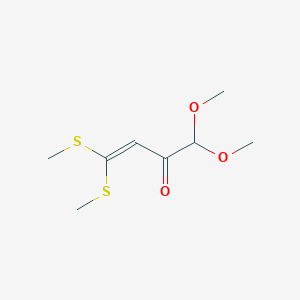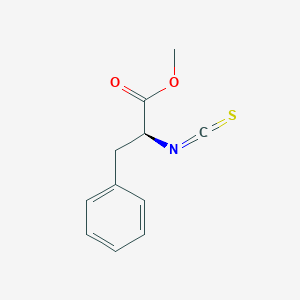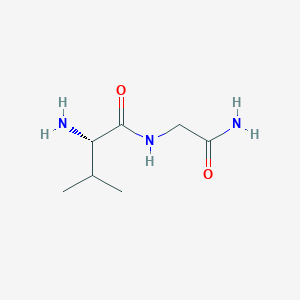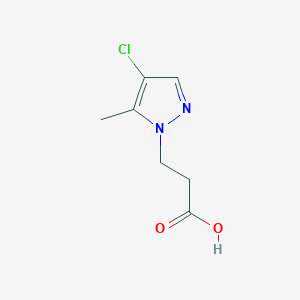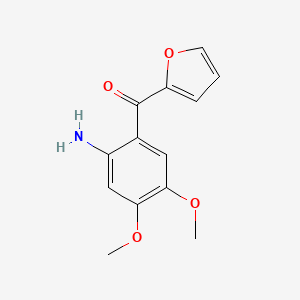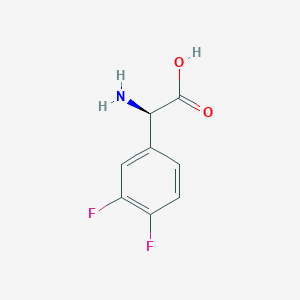
Calpain Inhibitor XI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Calpain Inhibitor XI involves several steps:
Protection of the Amino Group: The L-α-aminobutyric acid is first protected with a benzyloxycarbonyl (Z) group.
Formation of the Amide Bond: The protected amino acid is then reacted with morpholine through a three-carbon methylene bridge (CONH(CH2)3) to form the final compound.
Purification: The product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve a purity of ≥95%.
Analyse Chemischer Reaktionen
Calpain Inhibitor XI undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution Reactions: The morpholine ring and the benzyloxycarbonyl group can participate in substitution reactions, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Calpain Inhibitor XI is widely used in scientific research:
Chemistry: It is used to study enzyme catalysis and substrate specificity.
Biology: The compound is employed in enzymatic assays to understand enzyme behavior and biochemical pathways.
Medicine: It serves as a tool to investigate the role of proteases and amidases in various biological processes.
Industry: The compound is used in the development of biochemical techniques and assays.
Wirkmechanismus
Calpain Inhibitor XI acts as a selective, reversible inhibitor of calpain-1 and calpain-2. The benzyloxycarbonyl group protects the amino functionality, while the morpholine ring introduces a unique steric configuration and electronic environment. This structure allows the compound to effectively inhibit the activity of proteases and amidases by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Calpain Inhibitor XI is unique due to its specific structure and inhibitory properties. Similar compounds include:
Calpeptin: A calpain-2 inhibitor with a different structure.
ALLM (Calpain Inhibitor): A peptide aldehyde inhibitor of calpains and cathepsins.
PD 150606: A non-competitive, selective inhibitor of calpain.
These compounds differ in their molecular structures and specific inhibitory mechanisms, making this compound a valuable tool for targeted biochemical research.
Eigenschaften
Molekularformel |
C26H40N4O6 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
benzyl N-[4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34) |
InChI-Schlüssel |
TZVQRMYLYQNBOA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Sequenz |
LX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B1639534.png)


![5-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B1639538.png)

